molecular formula C16H23IN2O3 B13497264 ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13497264
M. Wt: 418.27 g/mol
InChI Key: ZDBOQEBDVXBYJQ-UHFFFAOYSA-N
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Description

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bicyclic Structure Formation: The bicyclic structure can be formed through a Diels-Alder reaction involving a suitable diene and dienophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The iodomethyl group can be substituted with other nucleophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of new compounds with different functional groups.

Scientific Research Applications

Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[22

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Lacks the iodomethyl group.

    Methyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups and bicyclic structure, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H23IN2O3

Molecular Weight

418.27 g/mol

IUPAC Name

ethyl 3-(1-ethylpyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C16H23IN2O3/c1-3-19-10-12(9-18-19)13-16(14(20)21-4-2)7-5-15(11-17,22-13)6-8-16/h9-10,13H,3-8,11H2,1-2H3

InChI Key

ZDBOQEBDVXBYJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C3(CCC(O2)(CC3)CI)C(=O)OCC

Origin of Product

United States

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